(4R,8S,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Description
Contextualizing Aerobid (Flunisolide) within Biomedical Research Paradigms
The placement of flunisolide (B1672891) within biomedical research is best understood by examining the historical progression of scientific inquiry into glucocorticoids, the evolving understanding of steroid receptor biology, and the methodological advancements that have facilitated these investigations.
The history of glucocorticoid research dates back to the 19th century with the description of Addison's disease, a condition linked to adrenal insufficiency. nih.gov Early in the 20th century, research focused on isolating compounds from adrenal extracts. Edward Calvin Kendall, among others, isolated several steroidal compounds, including Compound E, later known as cortisol, in 1946. nih.gov The therapeutic potential of cortisol was subsequently discovered in the treatment of rheumatoid arthritis. nih.gov This marked a significant step, leading to the recognition of corticosteroids' potent anti-inflammatory properties. nih.govresearchgate.net The period between 1954 and 1958 saw the introduction of several synthetic steroids for systemic anti-inflammatory therapy. researchgate.net By the 1960s, the understanding of chronic corticosteroid administration's effects had advanced, alongside the development of strategies to manage withdrawal symptoms. researchgate.net The 1970s further refined corticosteroid use in rheumatic diseases with the introduction of companion therapies like methotrexate. researchgate.net
The understanding of steroid receptor biology has evolved significantly. Initially, in the late 1950s and 1960s, steroids were thought to regulate cellular energy status. bmj.com Pioneering work using labeled estradiol (B170435) demonstrated steroid action within the nucleus. bmj.com By the 1970s, nuclear receptors for glucocorticoids were postulated, and their DNA binding sites were characterized in the 1980s. bmj.com The cloning of steroid receptors in the late 1980s and early 1990s marked a pivotal moment, leading to the identification of a superfamily of ligand-activated transcription factors: the nuclear receptors. researchgate.net These receptors, including the glucocorticoid receptor (GR), share conserved structural features, particularly in their DNA-binding and ligand-binding domains, suggesting evolution from a common ancestral molecule through gene duplication and divergence. researchgate.netnih.govbohrium.comglowm.com The GR mediates the actions of glucocorticoids by regulating the expression of target genes. nih.govresearchgate.net This regulation can be direct, through binding to glucocorticoid response elements (GREs), or indirect, through interactions with other transcription factors. researchgate.netnih.govplos.org Recent research continues to elucidate the complexity of GR target gene regulation, including insights from single-cell and single-molecule analysis. bmj.com
Investigating compounds like flunisolide relies on a range of methodological approaches developed over time. Early research involved the isolation and characterization of steroid compounds from biological sources. The development of synthetic chemistry enabled the creation of novel corticosteroid analogs with altered properties. Techniques for studying steroid-receptor interactions, such as binding assays, were crucial in understanding the affinity and specificity of these compounds for the glucocorticoid receptor. The advent of molecular cloning allowed for the study of receptor structure and function at a genetic level. researchgate.netglowm.com More recently, advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the precise quantification of glucocorticoids in various matrices, including biological fluids and environmental samples. nih.govutep.edusnmjournals.orgnih.gov These methods are essential for understanding the pharmacokinetics and metabolism of compounds like flunisolide in research settings. In vitro studies using cultured cells, such as sputum cells, have been employed to investigate the direct effects of flunisolide on inflammatory mediators and cellular processes like apoptosis. researchgate.net In vivo models, such as zebrafish assays, have also been developed to study glucocorticoid signaling in a living organism and screen for compounds that affect this pathway. acs.org
Aerobid (Flunisolide) as a Molecular Probe in Mechanistic Studies
Flunisolide, as a synthetic corticosteroid and a glucocorticoid receptor agonist, has served as a valuable molecular probe in research aimed at understanding the intricacies of glucocorticoid receptor function and its impact on intracellular signaling networks. drugbank.com
Flunisolide's interaction with the glucocorticoid receptor is central to its biological activity and its utility in research. It is a potent glucocorticoid with weak mineralocorticoid activity in classical animal test systems. rxlist.comdrugs.comhres.cawikidoc.org Studies comparing flunisolide to the cortisol standard have shown it to be several hundred times more potent as a glucocorticoid. drugs.comhres.cawikidoc.org Research using flunisolide has contributed to understanding how glucocorticoids, upon binding to the GR, induce conformational changes that facilitate translocation to the nucleus and subsequent regulation of gene transcription. researchgate.netplos.org This regulation involves both the activation of genes containing GREs (transactivation) and the repression of genes activated by other transcription factors like NF-κB and AP-1 (transrepression), the latter being considered a major mechanism for the anti-inflammatory effects of glucocorticoids. nih.gov Studies investigating the binding affinities of various steroids, including flunisolide, for the glucocorticoid receptor in human synovial tissue have provided insights into their relative potencies and interactions. acs.org
Beyond its direct interaction with the glucocorticoid receptor, research involving flunisolide has contributed to a broader understanding of how glucocorticoids influence intracellular signaling networks, particularly those involved in inflammation and immune responses. The anti-inflammatory actions of corticosteroids like flunisolide are thought to involve the modulation of proteins such as lipocortins, which inhibit phospholipase A2, thereby controlling the biosynthesis of prostaglandins (B1171923) and leukotrienes. drugbank.com Corticosteroids also suppress the immune system by affecting the lymphatic system, reducing immunoglobulin and complement concentrations, and interfering with antigen-antibody binding. drugbank.com In vitro studies using sputum cells from asthmatic subjects have shown that flunisolide can inhibit the release of inflammatory mediators such as MMP-9, TIMP-1, TGF-β, and fibronectin, and increase eosinophil apoptosis. researchgate.net These findings highlight flunisolide's role as a tool for investigating the complex signaling pathways involved in inflammatory diseases and the mechanisms by which corticosteroids modulate these networks.
Data Table: Physicochemical Properties of Flunisolide
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₁FO₆ | PubChem nih.gov, Drugs.com drugs.com, Wikidata wikidata.org |
| Molecular Weight | 434.5 g/mol | PubChem nih.gov, Wikidata wikidata.org |
| Physical Description | White to creamy white crystalline powder | RxList rxlist.com, Drugs.com drugs.com, Apotex Inc hres.ca |
| Melting Point | ~245°C | RxList rxlist.com, Drugs.com drugs.com, Apotex Inc hres.ca |
| Solubility (Water) | Practically insoluble | PubChem nih.gov, RxList rxlist.com, Drugs.com drugs.com, Apotex Inc hres.ca |
| Solubility (Acetone) | Soluble | RxList rxlist.com, Drugs.com drugs.com, Apotex Inc hres.ca |
| LogP | 1.1 or 2.17 | PubChem nih.gov, RxList rxlist.com |
| XLogP3 | 2.5 | PubChem nih.gov |
Properties
Key on ui mechanism of action |
Flunisolide is a glucocorticoid receptor agonist. The antiinflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. The immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. Flunisolide binds to plasma transcortin, and it becomes active when it is not bound to transcortin. |
|---|---|
CAS No. |
77326-96-6 |
Molecular Formula |
C24H31FO6 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(4R,8S,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3/t13?,14?,16-,17?,19+,20?,22?,23?,24+/m0/s1 |
InChI Key |
XSFJVAJPIHIPKU-CCRGDLLISA-N |
Isomeric SMILES |
CC1(O[C@@H]2CC3C4C[C@@H](C5=CC(=O)C=CC5(C4C(CC3([C@@]2(O1)C(=O)CO)C)O)C)F)C |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C |
melting_point |
226-230 245 °C |
physical_description |
Solid |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
solubility |
Practically insoluble 3.74e-02 g/L |
Synonyms |
6 alpha-fluorodihydroxy-16 alpha,17 alpha-isopropylidenedioxy-1,4-pregnadiene-3,20- dione AeroBid Apo-Flunisolide flunisolide flunisolide hemihydrate, (6alpha,11beta,16alpha)-isomer flunisolide HFA flunisolide hydrofluoroalkane flunisolide, (6beta,11beta,16alpha)-isomer Inhacort Nasalide Nasarel ratio-Flunisolide Rhinalar RS-3999 Syntaris |
Origin of Product |
United States |
Molecular and Cellular Interaction Dynamics of Aerobid
Elucidation of Specific Receptor-Ligand Binding Kinetics and Thermodynamics
The binding of Aerobid to its target receptors is a critical determinant of its potency and selectivity. Studies have focused on characterizing the affinity and selectivity of Aerobid for steroid receptors, as well as employing computational and thermodynamic approaches to understand these interactions.
Aerobid, known chemically as flunisolide (B1672891), functions as an agonist of the glucocorticoid receptor (NR3C1) drugbank.comwikipedia.orgnih.govmedchemexpress.compatsnap.com. Its anti-inflammatory actions are mediated through the activation of these receptors drugbank.comwikipedia.org. Research indicates that flunisolide exhibits a strong relative binding affinity (RBA) for glucocorticoid receptors found in rat lung, thymus, and liver tissues drugbank.comnih.gov. Beyond the glucocorticoid receptor, flunisolide has been shown to possess a moderate RBA for both mineralocorticoid and progestin receptors, while demonstrating negligible binding to androgen and estrogen receptors drugbank.comnih.gov. Furthermore, studies highlight flunisolide's high selectivity for the GR when compared to the progesterone (B1679170) receptor (PR) and a very low affinity for the mineralocorticoid receptor (MR) in comparison to other steroids nih.govfrontiersin.org.
The relative binding affinity (RBA) of corticosteroids for the glucocorticoid receptor is commonly assessed in comparison to dexamethasone (B1670325), which is assigned an RBA of 100 atsjournals.orgelsevier.esnih.gov. Flunisolide's RBA for the glucocorticoid receptor has been reported with some variation across studies, including values of 180 ± 11 nih.gov, 190 nih.govresearchgate.net, and 190 when compared to dexamethasone's RBA of 100 nih.gov.
Comparisons with other steroid analogs used in inhaled and intranasal formulations reveal differences in relative receptor affinity. Mometasone furoate (MF) and fluticasone (B1203827) propionate (B1217596) (FP) generally exhibit higher RRA values than flunisolide atsjournals.orgnih.govresearchgate.net. For instance, MF has been reported with an RRA of 2300, and FP with an RRA of 1800 atsjournals.org. Beclomethasone (B1667900) monopropionate (17-BMP), an active metabolite of beclomethasone dipropionate (BDP), also shows a high RRA of 1345, while BDP itself has a lower RRA of 53 atsjournals.org. Budesonide (BUD) has a reported RRA of 935, and triamcinolone (B434) acetonide (TA) an RRA of 233 atsjournals.orgresearchgate.net.
The following table summarizes the relative receptor binding affinities of flunisolide and several other corticosteroids relative to dexamethasone (RBA = 100):
| Compound | Relative Receptor Affinity (RRA) | Citation |
| Dexamethasone | 100 | atsjournals.orgelsevier.es |
| Flunisolide (FLU) | 180 ± 11 | nih.gov |
| Flunisolide (FLU) | 190 | nih.govresearchgate.net |
| Flunisolide (FLU) | 190 | nih.gov |
| Beclomethasone Dipropionate (BDP) | 53 | atsjournals.orgnih.gov |
| Beclomethasone Monopropionate (17-BMP) | 1345 | atsjournals.orgnih.gov |
| Budesonide (BUD) | 935 | atsjournals.orgresearchgate.netnih.gov |
| Fluticasone Propionate (FP) | 1775 nih.gov, 1800 atsjournals.org | atsjournals.orgnih.gov |
| Mometasone Furoate (MF) | 2100 nih.gov, 2300 atsjournals.org | atsjournals.orgnih.gov |
| Triamcinolone Acetonide (TA) | 233 atsjournals.orgresearchgate.net | atsjournals.orgresearchgate.net |
Computational approaches have been employed in studies related to the delivery and behavior of flunisolide, particularly in the context of nasal sprays and particle deposition researchgate.netnih.govresearchgate.netnih.govarchbronconeumol.org. These studies utilize techniques such as computational fluid dynamics (CFD) to model airflow and particle transport within the nasal cavity researchgate.netnih.govnih.gov. While these models are valuable for understanding drug delivery dynamics, detailed computational modeling specifically focused on the molecular interactions and structural changes within the glucocorticoid receptor upon binding with flunisolide (Aerobid-receptor complexes) is less extensively described in the provided search results. Some research on other glucocorticoid analogs mentions molecular dynamics simulations to examine structural changes in the GR ligand-binding domain upon ligand docking, including observations of pocket expansion mdpi.com. However, direct application of such detailed modeling to flunisolide-GR complexes is not prominently featured in the search output.
Thermodynamic analysis provides insights into the forces and energy changes that drive binding reactions. Studies have investigated the thermodynamics of the interaction between corticosteroids, including flunisolide, and human serum albumin (HSA) unito.itscienceopen.comnih.govresearchgate.net. These studies indicate that the binding of flunisolide to HSA is characterized by negative ΔH and ΔS values, suggesting that hydrogen bonds and van der Waals forces play a significant role in this interaction unito.itscienceopen.comnih.gov. The negative change in Gibbs free energy (ΔG) indicates that the binding process is spontaneous unito.itnih.gov.
Characterization of Glucocorticoid Receptor Subtype Selectivity and Affinity
Mechanisms of Intracellular Signal Transduction Modulation
Upon binding to the glucocorticoid receptor, Aerobid initiates intracellular signaling events that modulate various cellular processes, particularly those related to inflammation and immune responses.
A primary mechanism by which Aerobid, as a GR agonist, exerts its effects is through the modulation of gene expression. The activated glucocorticoid receptor-ligand complex translocates into the cell nucleus and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) mdpi.comguidetopharmacology.org. This interaction can lead to either the activation (transactivation) or repression (transrepression) of target genes mdpi.com.
Through transactivation, the activated GR complex can promote the transcription of genes that encode anti-inflammatory proteins patsnap.com. Conversely, through transrepression, the GR can interfere with the activity of other transcription factors involved in the expression of pro-inflammatory genes, thereby suppressing inflammatory gene expression ontosight.ai. The modulation of gene expression by flunisolide contributes to its anti-inflammatory and immunosuppressive properties patsnap.comontosight.ai. Studies have identified gene sets that are differentially expressed following exposure to flunisolide, providing evidence of its genomic impact maayanlab.cloud. The complex interplay of transcription factors and regulatory elements in the genome underlies the diverse effects of glucocorticoids on cellular function frontiersin.orgplos.orgoup.comoup.com.
Impact on Downstream Gene Expression Regulation (Genomic Mechanisms)
Modulation of Transcription Factor Activity (e.g., NF-κB, AP-1)
A major mechanism by which Aerobid, as a glucocorticoid, exerts its anti-inflammatory effects is through transcriptional interference, also known as transrepression. archbronconeumol.orgnih.govingentaconnect.com This involves the activated GR interacting directly with pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1), thereby inhibiting their activity. archbronconeumol.orgnih.govingentaconnect.comnih.gov
Inflammatory response genes are typically regulated by NF-κB and AP-1. nih.govnih.gov The interaction of the liganded GR with these transcription factors hinders their access to DNA binding sites, repressing inflammatory transcription. archbronconeumol.orgnih.gov This mechanism can involve the GR competing for binding sites with other transcription factors or recruiting transcriptional corepressors. archbronconeumol.org For instance, glucocorticoids can inhibit the histone acetyltransferase (HAT) activity associated with the p65 subunit of NF-κB and recruit histone deacetylase 2 (HDAC2) to inhibit histone acetylation at inflammatory gene promoters. archbronconeumol.org
Studies have investigated the transactivation and transrepression potencies of various inhaled glucocorticoids, including flunisolide (marketed as Aerobid). In A549 human alveolar epithelial cells, flunisolide showed higher potencies for transactivation via GREs compared to transrepression mediated by NF-κB. ingentaconnect.com
Influence on Protein-Protein Interaction Networks
Glucocorticoid receptors interact with a variety of proteins within the cell, influencing protein-protein interaction networks. In the cytoplasm, the unliganded GR is associated with chaperone protein complexes, including heat shock protein 90 (Hsp90). nih.govresearchgate.netmdpi.com Ligand binding induces conformational changes that lead to the dissociation from these chaperones and translocation to the nucleus. nih.govresearchgate.netmdpi.com
Within the nucleus, the GR nucleates multi-component transcription regulatory complexes containing various other transcriptional regulatory factors and co-regulators at different genomic response elements. nih.gov This context-specific assembly of complexes is thought to contribute to the precision and plasticity of GR-mediated responses. nih.gov
While the broad influence of glucocorticoids on protein-protein interaction networks is acknowledged as part of their mechanism, specific detailed research findings focusing solely on Aerobid's impact on these networks were not prominently available in the search results beyond its well-established interactions with GR, chaperones, and transcription factors like NF-κB and AP-1. medchemexpress.comarchbronconeumol.orgmdpi.comnih.govnih.govresearchgate.net
Role of Non-Genomic Actions in Model Systems
Beyond the classic genomic mechanisms involving gene transcription, glucocorticoids, including inhaled corticosteroids, can also exert rapid, non-genomic effects in model systems. elsevier.eselsevier.es These effects occur within minutes and are independent of gene transcription. elsevier.eselsevier.es
While the exact mechanisms of non-genomic actions are still being elucidated, there is evidence suggesting that classic receptors belonging to the nuclear receptor superfamily can mediate these rapid effects in some cases. elsevier.es Non-genomic actions of glucocorticosteroids have been observed in model systems such as airway vasculature, where they can cause vasoconstriction. elsevier.esresearchgate.net
In the context of Aerobid, these non-genomic effects could contribute to its rapid onset of action observed in some clinical scenarios, such as the acute decrease in nasal itching in allergic rhinitis patients treated with corticosteroids. elsevier.es However, detailed research specifically on Aerobid's non-genomic actions in various model systems was not extensively detailed in the search results, though the principle of non-genomic effects applies to corticosteroids as a class. nih.govplos.org
Aerobid's Role in Cellular Processes: A Mechanistic Perspective
Aerobid, through its molecular interactions, influences several key cellular processes, particularly those related to inflammation, growth, differentiation, and apoptosis.
Modulation of Inflammatory Mediator Production Pathways in Cellular Models
A primary function of Aerobid is the modulation of inflammatory mediator production. As a glucocorticoid, it inhibits the expression of genes encoding numerous inflammatory and immune response mediators, including cytokines, chemokines, and enzymes involved in the production of inflammatory substances like prostaglandins (B1171923) and leukotrienes. nih.govncats.io
In cellular models, flunisolide (Aerobid) has been shown to reduce the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) by alveolar macrophages. nih.gov It has also been demonstrated to inhibit the release of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), IL-5, and reduce the expression of Intercellular Adhesion Molecule 1 (ICAM-1) in certain cell types. ncats.io
Studies in mice challenged with silica (B1680970) particles, a model for lung inflammation and fibrosis, showed that flunisolide treatment reduced levels of lung cytokines (TNF-α and TGF-β) and chemokines (MIP-1α/CCL-3 and MIP-2/CXCL-2). frontiersin.org This suggests that Aerobid inhibits mediators released by macrophages in this model. frontiersin.org
The anti-inflammatory actions are thought to involve the inhibition of phospholipase A2, which controls the biosynthesis of prostaglandins and leukotrienes. ncats.io
Here is a summary of some observed effects of flunisolide on inflammatory mediators in cellular or model systems:
| Mediator | Effect Observed (Model System) | Source |
| IL-1 | Production significantly lower (Alveolar macrophages from patients) | nih.gov |
| TNF-α | Production significantly lower (Alveolar macrophages from patients) | nih.gov |
| GM-CSF | Effectively inhibited release (BEAS-2B cells) | ncats.io |
| IL-5 | Effectively inhibited release (BEAS-2B cells) | ncats.io |
| ICAM-1 expression | Effectively inhibited (BEAS-2B cells) | ncats.io |
| TGF-β | Reduced levels (Lung tissue of silica-challenged mice) | frontiersin.org |
| MIP-1α/CCL-3 | Reduced levels (Lung tissue of silica-challenged mice) | frontiersin.org |
| MIP-2/CXCL-2 | Reduced levels (Lung tissue of silica-challenged mice) | frontiersin.org |
| MCP-1/CCL-2 | Production inhibited (Fibroblasts from silica-challenged mice) | frontiersin.org |
Effects on Cellular Growth, Differentiation, and Apoptosis Regulators in Cell Lines
Corticosteroids can influence cellular growth, differentiation, and apoptosis. While these effects can vary depending on the cell type and context, glucocorticoids are known to modulate regulators of these processes.
In the silica-challenged mouse model, flunisolide inhibited fibroblast proliferation in vitro. frontiersin.org This effect on fibroblast growth may contribute to the reduction of granulomatous response and fibrosis observed in this model. frontiersin.org
Glucocorticoids can also influence apoptosis. Down-regulation of macrophage functionality by glucocorticoids can be associated with the induction of apoptosis. frontiersin.org This may contribute to the inhibition of fibrosis in the silica-challenged mouse model. frontiersin.org
The regulation of apoptosis is a complex process involving various pathways and regulators, such as p53 and Bcl-2 family proteins. researchgate.netnih.govmdpi.com While the search results confirm that corticosteroids can induce apoptosis in certain cell types and that apoptosis is a key cellular process influenced in various disease contexts, detailed mechanisms of how Aerobid specifically modulates apoptosis regulators in different cell lines were not extensively provided. However, the general principle of glucocorticoids influencing apoptosis as part of their anti-inflammatory and immunosuppressive effects is established. mdpi.comfrontiersin.org
Advanced Methodological Approaches for Investigating Aerobid S Biological Footprint
Application of Omics Technologies for Pathway Elucidation
"Omics" technologies offer a high-throughput and comprehensive approach to understanding the biological impact of a compound by simultaneously measuring and analyzing entire sets of biological molecules, such as genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics). While specific "omics" studies on Flunisolide (B1672891) are not extensively available, the well-established mechanism of action for corticosteroids allows for an informed understanding of how these technologies can elucidate its biological pathways.
Transcriptomic profiling, often carried out using techniques like RNA sequencing (RNA-Seq), provides a snapshot of the complete set of RNA transcripts in a cell at a specific moment. This allows researchers to understand how a compound like Flunisolide alters gene expression. Upon binding to the glucocorticoid receptor, Flunisolide-GR complexes translocate to the nucleus and act as transcription factors, either upregulating or downregulating the expression of a multitude of genes.
A representative study on the effects of a corticosteroid on human airway epithelial cells could reveal significant changes in the expression of genes involved in inflammation, immune response, and tissue remodeling. For instance, the expression of pro-inflammatory cytokine genes (e.g., interleukins and chemokines) would be expected to be downregulated, while anti-inflammatory genes could be upregulated.
| Gene | Function | Fold Change (Log2) | P-value |
|---|---|---|---|
| IL-6 | Pro-inflammatory cytokine | -2.5 | <0.01 |
| CXCL8 (IL-8) | Chemoattractant for neutrophils | -3.1 | <0.01 |
| FKBP5 | Regulator of glucocorticoid receptor sensitivity | +4.2 | <0.01 |
| DUSP1 | Anti-inflammatory protein | +3.5 | <0.01 |
| CCL2 | Chemoattractant for monocytes | -2.8 | <0.01 |
This table is a hypothetical representation based on known glucocorticoid effects and is intended for illustrative purposes.
Proteomics focuses on the large-scale study of proteins, their structures, and their functions. Techniques such as mass spectrometry-based proteomics can identify and quantify thousands of proteins in a cellular system, providing insights into how a compound affects cellular processes at the protein level. Following Flunisolide exposure, changes in the proteome would be expected to correlate with the observed transcriptomic changes, although post-transcriptional and post-translational modifications can lead to divergences.
A proteomic analysis of a relevant cell line treated with a corticosteroid would likely show a decrease in the abundance of pro-inflammatory proteins and an increase in anti-inflammatory and regulatory proteins.
| Protein | Function | Fold Change | Significance |
|---|---|---|---|
| Annexin A1 | Anti-inflammatory mediator | +2.8 | p < 0.05 |
| Cyclooxygenase-2 (COX-2) | Pro-inflammatory enzyme | -3.5 | p < 0.05 |
| Nitric Oxide Synthase (iNOS) | Pro-inflammatory enzyme | -4.1 | p < 0.05 |
| Mitogen-activated protein kinase phosphatase-1 (MKP-1) | Inhibitor of inflammatory signaling | +2.2 | p < 0.05 |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine | -3.9 | p < 0.05 |
This table is a hypothetical representation based on known glucocorticoid effects and is intended for illustrative purposes.
Metabolomics is the scientific study of the set of small molecules (metabolites) present within a cell, tissue, or organism. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to generate a metabolic profile, which can be altered by disease or drug treatment. Corticosteroids are known to have significant effects on cellular metabolism.
Metabolomic investigations of cells treated with Flunisolide could reveal shifts in key metabolic pathways, such as glucose metabolism, amino acid metabolism, and lipid metabolism, reflecting the systemic effects of glucocorticoids.
| Metabolite | Metabolic Pathway | Change in Concentration | Biological Implication |
|---|---|---|---|
| Glucose | Glycolysis/Gluconeogenesis | Increased | Stimulation of gluconeogenesis |
| Lactate | Glycolysis | Decreased | Shift away from anaerobic glycolysis |
| Alanine | Amino Acid Metabolism | Increased | Substrate for gluconeogenesis |
| Glycerol | Lipid Metabolism | Increased | Increased lipolysis |
| Pyruvate | Central Carbon Metabolism | Decreased | Diversion towards gluconeogenesis |
This table is a hypothetical representation based on known glucocorticoid effects and is intended for illustrative purposes.
Biophysical Techniques for Studying Molecular Binding Events
The initial and most critical step in the action of Flunisolide is its binding to the glucocorticoid receptor. Biophysical techniques provide powerful tools to characterize the kinetics and thermodynamics of such molecular interactions in a label-free and in-solution format.
Surface Plasmon Resonance (SPR) is an optical technique that allows for the real-time monitoring of molecular interactions at a sensor surface. In a typical SPR experiment to study Flunisolide's binding, the glucocorticoid receptor would be immobilized on the sensor chip, and a solution containing Flunisolide would be flowed over the surface. The binding of Flunisolide to the receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
This technique can determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.
| Parameter | Value | Description |
|---|---|---|
| Association Rate (k_a) | 1 x 10^5 M⁻¹s⁻¹ | Rate of complex formation |
| Dissociation Rate (k_d) | 1 x 10⁻³ s⁻¹ | Rate of complex decay |
| Affinity (K_D) | 10 nM | Equilibrium dissociation constant (k_d/k_a) |
This table presents hypothetical data to illustrate the type of information obtained from an SPR experiment.
Isothermal Titration Calorimetry (ITC) is a technique used to determine the thermodynamic parameters of binding interactions. It directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of Flunisolide would be titrated into a solution containing the glucocorticoid receptor. The resulting heat changes are measured and used to determine the binding affinity (K_D), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS).
This thermodynamic profile provides a complete picture of the binding interaction, revealing the driving forces behind the binding event (i.e., whether it is enthalpy-driven, entropy-driven, or both).
| Thermodynamic Parameter | Value | Interpretation |
|---|---|---|
| Binding Affinity (K_D) | 12 nM | High-affinity interaction |
| Stoichiometry (n) | 1.0 | One molecule of Flunisolide binds to one receptor |
| Enthalpy Change (ΔH) | -10 kcal/mol | Favorable enthalpic contribution (e.g., hydrogen bonding) |
| Entropy Change (TΔS) | -2 kcal/mol | Unfavorable entropic contribution (e.g., conformational restriction) |
This table presents hypothetical data to illustrate the type of information obtained from an ITC experiment.
Spectroscopic Methods for Conformational Changes and Interactions
Spectroscopic techniques are pivotal in understanding the initial and most critical event in Flunisolide's mechanism of action: its binding to the glucocorticoid receptor (GR). This interaction is not a simple lock-and-key fit but a dynamic process that induces significant conformational changes in the receptor, which are necessary for its subsequent functions.
Various spectroscopic methods allow for the real-time, solution-phase analysis of these molecular events. Circular Dichroism (CD) spectroscopy, for instance, is highly sensitive to changes in the secondary and tertiary structure of proteins. Upon Flunisolide binding, alterations in the CD spectrum of the GR ligand-binding domain (LBD) can reveal shifts in alpha-helical and beta-sheet content, signifying the adoption of a transcriptionally active conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy offers even greater detail, allowing researchers to probe the local chemical environment of individual atoms within the protein. nih.gov Using isotope-labeled GR, 1H-15N HSQC experiments can map the specific amino acid residues in the binding pocket that directly interact with Flunisolide. Chemical shift perturbations observed in these experiments provide a high-resolution footprint of the drug on the receptor surface and can quantify the binding affinity. Furthermore, techniques like 19F NMR can be used if a fluorine atom, such as the one intrinsically present in Flunisolide, serves as a sensitive probe of the binding event and subsequent environmental changes. nih.gov
Fluorescence spectroscopy, particularly monitoring intrinsic tryptophan fluorescence of the GR, can also detect conformational shifts. nih.gov The binding of Flunisolide can alter the local environment of tryptophan residues, leading to a change in fluorescence intensity or a shift in the emission maximum, which serves as a reporter of the induced conformational change. nih.gov
Table 1: Application of Spectroscopic Methods to Study Flunisolide-Receptor Interactions
| Spectroscopic Technique | Information Yielded | Typical Application in Flunisolide Research |
|---|---|---|
| Circular Dichroism (CD) | Changes in protein secondary and tertiary structure. | Detecting global conformational changes in the Glucocorticoid Receptor (GR) upon Flunisolide binding. |
| Nuclear Magnetic Resonance (NMR) | High-resolution mapping of drug-protein interaction sites; dynamics of the complex. | Identifying specific amino acid residues in the GR binding pocket that interact with Flunisolide. |
| Fluorescence Spectroscopy | Changes in the local environment of fluorescent probes or intrinsic fluorophores (e.g., Tryptophan). | Monitoring binding kinetics and conformational shifts by observing changes in GR's intrinsic fluorescence. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Changes in vibrational modes of chemical bonds. | Assessing alterations in the protein backbone and secondary structure elements of the GR following ligand binding. |
Cellular Imaging and Fluorescent Probe Development for Subcellular Localization
Visualizing the journey of the Flunisolide-receptor complex within a living cell is crucial for understanding its function. Advanced cellular imaging techniques, coupled with the development of specialized fluorescent probes, have made it possible to track these dynamics in real-time.
A cornerstone of glucocorticoid action is the translocation of the GR from the cytoplasm to the nucleus upon ligand binding. uconn.edu To study this process for Flunisolide, researchers typically transfect cells with a plasmid encoding a fusion protein of the GR and a fluorescent protein, most commonly Green Fluorescent Protein (GFP). nih.gov
In the absence of a ligand, confocal microscopy of these cells reveals that the GFP-GR fusion protein is predominantly localized in the cytoplasm. uconn.edunih.gov Upon addition of Flunisolide, time-lapse imaging allows for the direct visualization and quantification of the GFP-GR complex moving into the nucleus. nih.govnih.gov This powerful technique enables the study of translocation kinetics—how quickly the complex moves to the nucleus—and can be used to compare the efficacy of different glucocorticoids. nih.gov High-content imaging and automated analysis can quantify the nuclear-to-cytoplasmic fluorescence ratio in thousands of cells, providing robust statistical data on the translocation process. uconn.edu
Table 2: Representative Data from a Live-Cell Imaging Experiment on GR Translocation
| Time After Flunisolide Addition | Cytoplasmic Fluorescence (Arbitrary Units) | Nuclear Fluorescence (Arbitrary Units) | Nuclear/Cytoplasmic Ratio |
|---|---|---|---|
| 0 min | 95.2 | 5.1 | 0.05 |
| 5 min | 60.7 | 41.3 | 0.68 |
| 10 min | 35.1 | 68.9 | 1.96 |
| 20 min | 18.4 | 85.2 | 4.63 |
| 30 min | 12.5 | 90.1 | 7.21 |
While tracking a fluorescently tagged receptor is informative, directly visualizing the drug molecule itself provides complementary insights. This is achieved by synthesizing fluorescently tagged analogs of Flunisolide. nih.gov This process involves chemically attaching a small, bright, and photostable fluorescent dye (a fluorophore) to the Flunisolide molecule at a position that does not significantly disrupt its ability to bind to the GR. nih.gov
Fluorophores like nitrobenzoxadiazole (NBD) or various rhodamine and fluorescein (B123965) derivatives can be used. nih.govnih.gov The resulting fluorescent analog allows researchers to track the drug's uptake into cells, its distribution among different subcellular compartments (e.g., cytoplasm, nucleus, mitochondria), and its association with the receptor, all through direct imaging. nih.gov These probes are invaluable tools for studying drug pharmacokinetics at the single-cell level and for screening new compounds that target the glucocorticoid receptor. nih.gov
Advanced Chromatographic and Spectrometric Techniques for Mechanistic Studies
To gain a deeper understanding of Flunisolide's mechanism of action, including its metabolism and its effect on the cellular proteome, researchers rely on the powerful combination of advanced chromatography and mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique in this field. researchgate.netnih.gov It combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection power of tandem mass spectrometry. kuleuven.be This approach is used to accurately quantify Flunisolide and its metabolites in complex biological matrices like cell culture media or plasma. researchgate.netnih.gov For mechanistic studies, LC-MS/MS can be used to identify proteins that are differentially expressed or post-translationally modified in response to Flunisolide treatment, providing clues about the downstream signaling pathways it regulates. nih.gov
Another powerful application is immunoaffinity chromatography coupled with mass spectrometry. ntu.ac.uk In this approach, an antibody against the GR is used to pull down the Flunisolide-bound receptor complex from cell lysates. The proteins that co-precipitate with the complex—co-activators, co-repressors, and other interacting partners—can then be identified by LC-MS/MS. This proteomic approach provides a snapshot of the specific molecular machinery recruited by the Flunisolide-activated GR to regulate gene expression.
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, particularly for analyzing steroids after a chemical derivatization step that makes them more volatile. nih.govendocrine-abstracts.org This technique can provide detailed structural information and is used for profiling various steroid metabolites, helping to build a comprehensive picture of Flunisolide's metabolic fate within the cell. endocrine-abstracts.org
Table 3: Application of Advanced Separation and Detection Techniques in Flunisolide Research
| Technique | Principle | Application in Mechanistic Studies |
|---|---|---|
| LC-MS/MS | Separates molecules by liquid chromatography, followed by mass-based detection and fragmentation for identification. | Quantifying Flunisolide and its metabolites in biological samples; identifying proteins regulated by Flunisolide (proteomics). researchgate.netresearchgate.net |
| Immunoaffinity Chromatography-MS | Uses an antibody to isolate a target protein (e.g., GR) and its binding partners, which are then identified by MS. | Identifying the specific co-activator and co-repressor proteins that interact with the Flunisolide-GR complex. ntu.ac.uk |
| GC-MS | Separates volatile (or derivatized) compounds by gas chromatography, followed by mass-based detection. | Profiling steroid metabolites to understand the metabolic pathways affecting Flunisolide. endocrine-abstracts.org |
Historical and Evolving Scientific Perspectives on Aerobid Research
Paradigm Shifts in Understanding Glucocorticoid Receptor Biology Driven by Compounds like Aerobid
The study of synthetic glucocorticoids, including flunisolide (B1672891) (the active compound in Aerobid), has been instrumental in shifting the scientific understanding of glucocorticoid receptor (GR) biology from a relatively simple model to one of intricate complexity. nih.gov Initially, the GR was conceptualized primarily as a ligand-activated transcription factor that, upon binding to a hormone like cortisol, would translocate to the nucleus and directly activate gene expression. frontiersin.org However, the development and investigation of potent synthetic compounds like flunisolide, which exhibited powerful anti-inflammatory effects, prompted deeper inquiry into the precise mechanisms of GR action. patsnap.compediatriconcall.com
This research was a key driver in moving the paradigm beyond simple gene activation. It helped establish the dual modes of GR's transcriptional influence: transactivation and transrepression. nih.gov
Transactivation: The classical mechanism where the glucocorticoid-GR complex binds directly to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased transcription of target genes, many of which have anti-inflammatory properties. frontiersin.orgresearchgate.net
Transrepression: A mechanism considered central to the anti-inflammatory effects of glucocorticoids. Here, the activated GR does not bind directly to DNA but instead interacts with other pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). frontiersin.org By "tethering" to these factors, the GR complex inhibits their ability to promote the expression of inflammatory genes. nih.govresearchgate.net
The high potency of compounds like flunisolide underscored the importance of the transrepression pathway in mediating anti-inflammatory responses. drugbank.comwikipedia.org
Furthermore, the field evolved with the discovery that the GR is not a single entity. Research revealed the existence of multiple GR isoforms, primarily GRα and GRβ, derived from alternative splicing of a single gene. nih.govresearchgate.net GRα is the classic receptor that binds glucocorticoids and mediates their effects, while GRβ was identified as a dominant-negative inhibitor of GRα activity. nih.gov This discovery transformed the understanding of glucocorticoid sensitivity and resistance, suggesting that the cellular response to a compound like flunisolide depends on the relative expression and interplay of these receptor subtypes. nih.govmdpi.com The development of specific and potent ligands inadvertently became a tool to probe these complex interactions, pushing the boundaries of receptor biology and revealing a sophisticated system of regulation far beyond the initial models. nih.govresearchgate.net
Influence of Aerobid Research on Fundamental Receptor Pharmacology and Steroid Hormone Action
Research into flunisolide and its contemporaries significantly advanced fundamental principles of receptor pharmacology and the broader understanding of steroid hormone action. A central concept clarified through these studies is receptor binding affinity—the measure of how strongly a drug binds to its target receptor. The development of synthetic corticosteroids involved modifying the basic steroid structure to enhance this affinity for the glucocorticoid receptor, thereby increasing potency. nih.gov
Comparative studies quantifying the relative receptor affinity (RRA) of various corticosteroids became a standard for characterizing these compounds. Flunisolide was shown to have a strong binding affinity for the GR, comparable to other clinically used corticosteroids and significantly higher than the endogenous hormone cortisol. nih.govnih.gov This high affinity is a key determinant of its potent anti-inflammatory activity. patsnap.comdrugbank.com
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (B1670325) (RRA = 100) |
| Fluticasone (B1203827) Furoate | 2989 |
| Mometasone Furoate | 2244 |
| Fluticasone Propionate (B1217596) | 1775 |
| Budesonide | 935 |
| Beclomethasone (B1667900) 17-Monopropionate | 1345 |
| Flunisolide | 190 |
| Dexamethasone | 100 |
| Prednisolone | 12 |
This table is interactive. Data compiled from multiple sources. nih.gov
The investigation of flunisolide also contributed to a refined understanding of structure-activity relationships. Scientists learned how specific chemical modifications, such as halogenation at certain positions on the steroid nucleus, could dramatically alter receptor affinity and pharmacological activity. nih.gov Moreover, research into its metabolic fate highlighted the importance of pharmacokinetics in drug design. Flunisolide undergoes rapid first-pass metabolism in the liver to a 6β-hydroxylated metabolite, which has substantially weaker corticosteroid effects. nih.gov This principle of designing potent topical agents that are rapidly metabolized into less active forms upon entering systemic circulation became a cornerstone of developing inhaled and intranasal steroids with improved therapeutic indices.
These pharmacological investigations reinforced that the action of a steroid hormone is not solely dependent on receptor binding but is a multi-step process involving absorption, protein binding, metabolic inactivation, and elimination. drugbank.comnih.gov Flunisolide, for example, has a plasma half-life of approximately 1.8 hours. drugbank.comnyallergy.com The collective research on these synthetic analogs provided a clearer picture of how to manipulate steroid structures to optimize their interaction with the GR and control their behavior within the body, laying the groundwork for the development of subsequent generations of corticosteroids.
Contributions of Early In Vitro and Animal Studies to Contemporary Molecular Biology
Early preclinical research on flunisolide provided foundational data that not only supported its clinical development but also contributed to the broader understanding of molecular mechanisms in inflammation, which remains relevant to contemporary molecular biology.
In Vitro Studies
Initial in vitro assays were crucial for establishing the potent glucocorticoid activity of flunisolide. A key study using rat thymocytes—a classic model for assessing glucocorticoid-induced apoptosis and anti-inflammatory effects—demonstrated that flunisolide exhibited the highest glucocorticoid activity when compared directly with beclomethasone dipropionate and its metabolites. nih.gov These early cellular assays provided the first quantitative evidence of its high potency at the cellular level.
Building on this foundation, later in vitro research delved into more specific molecular pathways, foreshadowing modern approaches to studying drug mechanisms. For instance, a study using sputum cells isolated from asthmatic patients demonstrated that flunisolide could directly modulate key components of airway inflammation and remodeling. nih.gov The study showed that flunisolide significantly reduced the release of matrix metalloproteinase-9 (MMP-9) and its inhibitor, TIMP-1, and also decreased the secretion of fibronectin and transforming growth factor-beta (TGF-β). nih.gov Crucially, it was also shown to increase the apoptosis of eosinophils, a key inflammatory cell in asthma. nih.gov These findings provided a direct link between the compound's receptor-mediated activity and its ability to interfere with specific pathological processes now known to be central to asthma.
| Mediator | Effect of Flunisolide (10 µM) | Biological Relevance in Asthma |
| MMP-9 | Significant Reduction | Involved in tissue remodeling and inflammation. |
| TIMP-1 | Significant Reduction | Regulates MMP activity. |
| Fibronectin | Significant Reduction | A marker of tissue remodeling and fibrosis. |
| TGF-β | Decreased Release | A key cytokine in airway remodeling. |
| Eosinophil Apoptosis | Significant Increase | Promotes the resolution of eosinophilic inflammation. |
This table is interactive. Data from a study on sputum cells from asthmatics. nih.gov
Animal Studies
Complementing the in vitro data, early animal studies were essential for understanding flunisolide's activity in a complex physiological system. Standard animal anti-inflammatory assays established that flunisolide was several hundred times more potent than the natural corticosteroid, cortisol. fda.govdrugs.comrxlist.com These studies provided the critical in vivo proof-of-concept for its powerful anti-inflammatory effects.
Further animal models explored its pharmacological properties in greater detail. Studies in rats confirmed the strong relative binding affinity of flunisolide for glucocorticoid receptors in target tissues, including the lung, thymus, and liver. nih.gov Another important finding from rat studies was the demonstration of prolonged retention of inhaled flunisolide within lung tissue. nih.gov This observation was vital, as it helped to explain the compound's sustained local activity and supported the therapeutic rationale for targeted delivery to the airways to maximize local effects. These preclinical animal studies were indispensable, providing the physiological context for the cellular and molecular data and forming the bridge to understanding the compound's potential therapeutic action in humans.
Q & A
Q. How should researchers design longitudinal studies to assess Aerobid's efficacy in pediatric asthma management while addressing growth-related safety concerns?
Methodological Approach:
- Implement controlled trials with stratified age groups (6–18 years) and standardized dosing (e.g., 170–340 µg/day divided into 2–4 inhalations) .
- Prioritize dual outcome measures: pulmonary function (FEV1/FVC) and growth velocity (height percentile tracking over ≥12 months) .
- Use crossover designs to minimize inter-patient variability and incorporate placebo phases to isolate drug effects .
- Reference FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with pediatric asthma research priorities .
Q. What parameters are critical for evaluating Aerobid's therapeutic equivalence to other inhaled corticosteroids (ICS) in adult asthma management?
Methodological Approach:
- Compare exacerbation rates, FEV1 improvement, and HPA axis suppression (e.g., cortisol levels) against benchmarks like fluticasone or budesonide .
- Use non-inferiority trial designs with predefined equivalence margins (e.g., ≤10% difference in FEV1 improvement) .
- Incorporate patient-reported outcomes (e.g., Asthma Control Questionnaire) to assess quality-of-life metrics .
- Apply PICO framework (Population: adults with moderate asthma; Intervention: Aerobid; Comparison: other ICS; Outcomes: clinical stability) to structure literature reviews .
Q. How can researchers optimize literature reviews to identify gaps in Aerobid's pharmacokinetic-pharmacodynamic (PK-PD) modeling?
Methodological Approach:
- Systematically categorize studies using PRISMA guidelines, filtering for PK-PD parameters like lung deposition efficiency and plasma half-life (e.g., flunisolide’s ~1.8-hour half-life) .
- Map contradictions in bioavailability data (e.g., oropharyngeal vs. pulmonary absorption) using meta-regression analysis .
- Prioritize studies with crossover designs or radiolabeled drug tracking for mechanistic clarity .
Advanced Research Questions
Q. How can researchers resolve contradictions between Aerobid's short-term efficacy data and long-term safety observations in steroid-dependent patients?
Methodological Approach:
- Conduct retrospective cohort studies with propensity score matching to adjust for confounders (e.g., baseline oral steroid doses) .
- Analyze adverse event temporal patterns (e.g., musculoskeletal effects during steroid tapering) using time-to-event models .
- Validate findings via multi-center trials with standardized safety monitoring protocols (e.g., monthly DEXA scans for bone density) .
Q. What methodological strategies are effective for validating Aerobid's anti-inflammatory biomarkers in heterogeneous asthma phenotypes?
Methodological Approach:
- Employ omics-based profiling (e.g., sputum eosinophil counts, IL-4/IL-13 levels) to subgroup patients by Th2-high/low phenotypes .
- Use machine learning algorithms to correlate biomarker dynamics (e.g., FeNO reduction) with clinical outcomes across subgroups .
- Design adaptive trials with biomarker-driven enrollment to enhance precision medicine applications .
Q. How should researchers design mechanistic studies to evaluate Aerobid's impact on glucocorticoid receptor (GR) signaling in airway epithelial cells?
Methodological Approach:
- Utilize primary cell cultures or organoid models exposed to flunisolide at clinically relevant concentrations (0.1–10 nM) .
- Quantify GR nuclear translocation via immunofluorescence and transcriptomic changes (RNA-seq) for genes like FKBP5 or GILZ .
- Compare results with dexamethasone-treated controls to assess receptor affinity differences .
Q. What statistical approaches are optimal for analyzing Aerobid's dose-response relationships in patients with overlapping COPD-asthma phenotypes?
Methodological Approach:
- Apply mixed-effects models to handle repeated measures (e.g., daily FEV1 variability) .
- Use Bayesian hierarchical models to account for phenotype heterogeneity and small sample sizes .
- Validate dose thresholds (e.g., 340 µg/day) via receiver operating characteristic (ROC) curves for exacerbation prevention .
Methodological Frameworks
- For Clinical Trials : Reference AGARD’s human factors guidelines (e.g., task-specific feasibility assessments) to optimize trial protocols .
- For Data Analysis : Leverage NASA’s iterative research process, emphasizing hypothesis refinement and continuous literature synthesis .
- For Ethical Compliance : Align with NIH’s human-subject research standards, particularly for pediatric and steroid-dependent cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
